molecular formula C20H15N2Na3O11S3 B1148116 PyBlue ethylenediamine, trisodium salt CAS No. 138039-52-8

PyBlue ethylenediamine, trisodium salt

Cat. No.: B1148116
CAS No.: 138039-52-8
M. Wt: 624.5
InChI Key:
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Description

PyBlue ethylenediamine, trisodium salt is a fluorescent probe used primarily for labeling carbonyl compounds such as aldehydes and ketones. This compound is known for its ability to emit fluorescence, making it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PyBlue ethylenediamine, trisodium salt involves the reaction of ethylenediamine with specific sulfonated aromatic compounds under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent, and the pH is adjusted to facilitate the formation of the trisodium salt.

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

PyBlue ethylenediamine, trisodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated aromatic compounds, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

PyBlue ethylenediamine, trisodium salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe for detecting and quantifying carbonyl compounds in various chemical reactions.

    Biology: Employed in biological assays to label and visualize specific biomolecules, aiding in the study of cellular processes.

    Medicine: Utilized in medical diagnostics to detect specific biomarkers associated with diseases.

    Industry: Applied in industrial processes for quality control and monitoring of chemical reactions.

Mechanism of Action

The mechanism of action of PyBlue ethylenediamine, trisodium salt involves its ability to bind to carbonyl compounds, forming a fluorescent complex. This fluorescence can be detected and measured, providing valuable information about the presence and concentration of the target compounds. The molecular targets include aldehydes and ketones, and the pathways involved are primarily related to the formation of fluorescent complexes .

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar binding properties but lacks fluorescence.

    Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with multiple applications but does not exhibit fluorescence.

    Nitrilotriacetic acid (NTA): A chelating agent used in various applications but does not have the fluorescent properties of PyBlue ethylenediamine, trisodium salt.

Uniqueness

This compound is unique due to its fluorescent properties, which make it particularly useful in applications requiring the detection and quantification of carbonyl compounds. Its ability to form stable fluorescent complexes sets it apart from other similar compounds that lack this feature.

Properties

CAS No.

138039-52-8

Molecular Formula

C20H15N2Na3O11S3

Molecular Weight

624.5

Origin of Product

United States

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